molecular formula C6H8O4 B2792030 (1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid CAS No. 697-48-3

(1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid

Cat. No.: B2792030
CAS No.: 697-48-3
M. Wt: 144.12 g/mol
InChI Key: CUXGZYHWQYTLKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-1-Methylcyclopropane-1,2-dicarboxylic Acid is a chiral cyclopropane derivative of significant interest in medicinal chemistry and biochemical research. Its structural motif is shared with a class of compounds known to act as potent inhibitors of enzymes such as 3-methylaspartase, functioning as transition state analogues . This mechanism suggests its high value as a tool compound for studying enzyme kinetics and inhibition. The closely related stereoisomer, (1R,2S)-1-Methyl-1,2-cyclopropanedicarboxylic Acid (CAS# 148261-95-4), has a molecular formula of C6H8O4 and a molecular weight of 144.13 g/mol . The specific stereochemistry of the (1S,2R) enantiomer makes it a critical chiral building block or intermediate for the asymmetric synthesis of more complex molecules. This product is intended for research purposes only and is not approved for use in diagnostics, therapeutics, or any personal applications. Researchers can leverage this compound to explore new pathways in inhibitor design and develop probes for metabolic pathways.

Properties

CAS No.

697-48-3

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

1-methylcyclopropane-1,2-dicarboxylic acid

InChI

InChI=1S/C6H8O4/c1-6(5(9)10)2-3(6)4(7)8/h3H,2H2,1H3,(H,7,8)(H,9,10)

InChI Key

CUXGZYHWQYTLKE-UHFFFAOYSA-N

SMILES

CC1(CC1C(=O)O)C(=O)O

Canonical SMILES

CC1(CC1C(=O)O)C(=O)O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors using diazo compounds in the presence of transition metal catalysts. The reaction conditions typically include the use of solvents like dichloromethane or toluene, and the reaction is carried out at low temperatures to control the stereochemistry of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of enantioselective catalysts and chiral auxiliaries can enhance the stereoselectivity of the synthesis, making it more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to optimize the reaction.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted cyclopropane derivatives. The stereochemistry of the products is often retained due to the rigid structure of the cyclopropane ring.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₇H₈O₄
Molecular Weight : 156.14 g/mol
Structure : The compound features a cyclopropane ring with two carboxylic acid groups at positions 1 and 2, contributing to its unique reactivity and chiral nature.

Building Block in Organic Synthesis

(1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid serves as an essential building block in the synthesis of complex organic molecules. Its cyclopropane structure allows for various functional group transformations, making it valuable in the development of pharmaceuticals and agrochemicals. The compound can be utilized in:

  • Asymmetric Synthesis : It acts as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds .
  • Synthesis of Derivatives : The compound can be modified to create derivatives with enhanced biological activity or altered physical properties.

Enzyme Inhibition

Research has demonstrated that this compound acts as an inhibitor of the enzyme 3-methylaspartase. This inhibition suggests potential applications in metabolic regulation and therapeutic development:

  • Metabolic Pathways : By inhibiting 3-methylaspartase, the compound may alter amino acid metabolism, providing insights into metabolic disorders .
  • Biochemical Probes : Its ability to interact with specific enzymes makes it a useful probe for studying enzyme mechanisms and metabolic pathways .

Case Study: Interaction with ACO2 Enzyme

A study focused on the interaction between this compound and the enzyme 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2) in Arabidopsis thaliana revealed promising results regarding its inhibitory effects on ethylene biosynthesis. Molecular docking studies indicated that this compound could serve as a lead for developing new inhibitors for agricultural applications .

Polymer Production

The unique structure of this compound lends itself to applications in polymer chemistry. Its derivatives can be used to synthesize advanced materials with specific properties such as:

  • Thermal Stability : Compounds derived from this compound exhibit enhanced thermal stability.
  • Mechanical Properties : The incorporation of this compound into polymer matrices can improve mechanical strength and flexibility.

Mechanism of Action

The mechanism by which (1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action include binding to active sites, inducing conformational changes, and influencing catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(1R,2R)- and (1S,2S)-3-Methylenecyclopropane-1,2-Dicarboxylic Acid
  • Structure : These isomers contain a methylene group (CH₂) instead of a methyl group at the 3-position. The stereochemistry (1R,2R or 1S,2S) influences their optical activity and ligand efficacy in asymmetric catalysis .
  • Synthesis : Resolved using (R)-(+)-α-methylbenzylamine to separate diastereomeric salts, yielding >90% enantiomeric purity .
  • Physical Properties: Melting point: 200–203°C for (1R,2R)-isomer; 201–203°C for (1S,2S)-isomer . Specific rotation: [α]²⁰D = +130° (1R,2R) and −125° (1S,2S) in ethanol .
  • Applications : Used as C₂-symmetric bisamide ligands in asymmetric transformations, such as enantioselective alkylations .
rel-(1R,2R)-Cyclopropane-1,2-Dicarboxylic Acid
  • Structure : Lacks the methyl substituent, with a relative (1R,2R) configuration.
  • Market Data : Global market analysis highlights its use in pharmaceuticals and agrochemicals, with purity grades (97–98%) influencing pricing .
Dimethyl (1S,2R)-Cyclopropane-1,2-Dicarboxylate
  • Structure : Ester derivative of the target compound, with methoxy groups replacing carboxylic acids.
  • Synthesis : Prepared via cyclopropanation of diethyl malonate derivatives .
  • Applications : Intermediate in organic synthesis, particularly for chiral building blocks .
(1R,2S)-1-(p-Tolyl)cyclopropane-1,2-Dicarboxylic Acid
  • Structure : Features a p-tolyl substituent instead of methyl, altering steric and electronic properties.
  • Properties : CAS 66504-83-4; molecular weight 220.22 g/mol .

Key Comparative Data

Compound Name Substituent Stereochemistry Melting Point (°C) [α]²⁰D (Solvent) Key Applications
(1S,2R)-1-Methylcyclopropane-1,2-dicarboxylic acid Methyl 1S,2R Not reported Not reported Potential chiral ligand
(1R,2R)-3-Methylenecyclopropane-1,2-dicarboxylic acid Methylene 1R,2R 200–203 +130 (EtOH) Asymmetric catalysis
(1S,2S)-3-Methylenecyclopropane-1,2-dicarboxylic acid Methylene 1S,2S 201–203 −125 (EtOH) Asymmetric catalysis
Dimethyl (1S,2R)-cyclopropane-1,2-dicarboxylate Methoxy ester 1S,2R Not reported Not reported Synthetic intermediate

Functional and Stereochemical Impact

  • Methyl vs.
  • Stereochemistry : The 1S,2R configuration may confer distinct enantioselectivity compared to 1R,2R or 1S,2S isomers, as seen in porphyrin-based chiral recognition systems .

Biological Activity

(1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid is a bicyclic compound characterized by its unique cyclopropane structure, which includes two carboxylic acid functional groups. This compound has garnered attention due to its potential biological activities and interactions with various biological systems. This article reviews the current knowledge regarding the biological activity of this compound, including its mechanisms of action, pharmacological potential, and relevant case studies.

Chemical Structure and Properties

The stereochemistry of this compound is crucial for its biological activity. The specific arrangement of its substituents influences its reactivity and interaction with biological macromolecules.

Research indicates that compounds similar to this compound can interact with various enzymes and receptors. For instance, studies have shown that derivatives of cyclopropane carboxylic acids can inhibit enzymes such as 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is involved in ethylene biosynthesis in plants. This inhibition suggests potential applications in agricultural biotechnology as growth regulators or herbicides .

Antioxidant Properties

Compounds with similar structures to this compound have demonstrated antioxidant activity. This property could be beneficial in preventing oxidative stress-related diseases.

Insecticidal Activity

Recent studies have explored the insecticidal properties of related compounds against Aedes aegypti, a vector for several viral diseases. Although specific data on this compound is limited, the structural similarities suggest potential larvicidal activity .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound and its derivatives with various enzymes. These studies indicate that the compound exhibits favorable binding characteristics with ACO enzymes, suggesting that it could serve as a lead compound for developing new agrochemicals .

Pharmacological Applications

Research is ongoing to investigate the pharmaceutical potential of this compound as a drug candidate. Its ability to interact with biological systems makes it a promising candidate for further exploration in drug development .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundPotential enzyme inhibitor
3,4-(Methylenedioxy) cinnamic acidLarvicidal against Aedes aegypti
Pyrazinoic acidKnown inhibitor of ACO

Q & A

Q. What are the common synthetic routes for (1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid, and how is stereochemical control achieved?

The synthesis typically involves cyclopropanation reactions using diazo compounds or carbene intermediates. For stereochemical control, chiral catalysts (e.g., Rh or Cu complexes) or chiral auxiliaries are employed to direct the (1S,2R) configuration. For example, cyclopropanation of alkenes with diazoacetates under transition metal catalysis forms the cyclopropane ring, followed by functionalization of the methyl and carboxylic acid groups. Optimized reaction conditions (e.g., temperature, solvent polarity) are critical to minimize racemization .

Q. How does the stereochemistry of this compound influence its reactivity and biological interactions?

The (1S,2R) stereochemistry dictates spatial orientation, affecting hydrogen-bonding networks , steric hindrance, and electronic interactions. For instance, the methyl group’s position influences steric bulk, altering substrate binding in enzyme active sites. Comparative studies with enantiomers (e.g., (1R,2S)-isomers) reveal differences in reaction kinetics and biological activity, underscoring the need for chiral resolution techniques (e.g., chiral HPLC) during characterization .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1H and 13C NMR validate stereochemistry and substituent positions, with coupling constants (e.g., J values) distinguishing cis/trans configurations in the cyclopropane ring .
  • X-ray Crystallography : Provides absolute configuration confirmation, especially for resolving ambiguities in stereoisomers .
  • HPLC/MS : Ensures enantiomeric purity and detects impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between stereoisomers of methylcyclopropane dicarboxylic acids?

Contradictions often arise from incomplete chiral separation or isomer-specific interactions. A robust approach includes:

  • Chiral Chromatography : Isolate individual stereoisomers using chiral stationary phases (e.g., amylose-based columns).
  • Biological Assays : Test each isomer independently in target systems (e.g., enzyme inhibition assays).
  • Computational Modeling : Compare docking energies of isomers with target proteins to rationalize activity differences. For example, methyl group orientation may block key binding pockets in one isomer but not the other .

Q. What strategies are effective for incorporating this compound into larger molecular architectures without racemization?

  • Protecting Groups : Temporarily protect carboxylic acids as esters (e.g., methyl or tert-butyl esters) during coupling reactions.
  • Mild Coupling Conditions : Use carbodiimide-based reagents (e.g., EDC/HOBt) at low temperatures to minimize epimerization.
  • Post-Functionalization : Introduce functional groups (e.g., amides) after cyclopropane ring formation to preserve stereochemistry. Case studies in peptide conjugates demonstrate >95% retention of configuration .

Q. How can the compound’s role in enzyme inhibition studies be systematically assessed?

  • Kinetic Assays : Measure inhibition constants (Ki) via Michaelis-Menten kinetics, comparing IC50 values against methyl-substituted analogs.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition.
  • Structural Studies : Co-crystallize the compound with target enzymes (e.g., carboxylases) to identify binding motifs. For example, the cyclopropane ring’s rigidity may stabilize transition-state analogs .

Data Contradiction and Methodological Challenges

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Yield variations often stem from differences in reaction scalability or purification methods. To mitigate:

  • Optimize Catalysts : Screen transition metal catalysts (e.g., Rh(II) vs. Cu(I)) for improved turnover.
  • Scale-Dependent Adjustments : Use flow chemistry for large-scale synthesis to enhance heat/mass transfer.
  • Purification Protocols : Employ recrystallization or preparative HPLC to isolate high-purity product, as residual metal catalysts can skew yield calculations .

Q. What experimental controls are critical when studying the compound’s stability under physiological conditions?

  • pH Stability Tests : Incubate the compound in buffers mimicking physiological pH (4–8) and analyze degradation via LC-MS.
  • Temperature Studies : Assess thermal stability (25–37°C) to identify decomposition pathways.
  • Enzymatic Controls : Include protease/carboxylesterase inhibitors in assays to distinguish chemical vs. enzymatic degradation .

Comparative Analysis with Analogues

Q. How does the methyl substituent in this compound influence its properties compared to non-methylated analogues?

The methyl group:

  • Increases Steric Hindrance : Reduces nucleophilic attack on the cyclopropane ring.
  • Modifies LogP : Enhances lipophilicity, impacting membrane permeability in cellular assays.
  • Alters Hydrogen Bonding : Shifts pKa values of carboxylic acids, affecting ionization in aqueous media. Comparative studies with 1,2-cyclopropanedicarboxylic acid (no methyl) show differences in solubility and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.